molecular formula C22H45NO3 B14565925 2-Hydroxyethyl methyl(octadecyl)carbamate CAS No. 61488-95-7

2-Hydroxyethyl methyl(octadecyl)carbamate

Cat. No.: B14565925
CAS No.: 61488-95-7
M. Wt: 371.6 g/mol
InChI Key: CMLJXABYUAZPSF-UHFFFAOYSA-N
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Description

2-Hydroxyethyl methyl(octadecyl)carbamate is a chemical compound with the molecular formula C22H45NO3. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl methyl(octadecyl)carbamate typically involves the reaction of octadecylamine with methyl chloroformate, followed by the addition of 2-hydroxyethanol. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl methyl(octadecyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: The major product is the corresponding carbonyl compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted carbamates.

Scientific Research Applications

2-Hydroxyethyl methyl(octadecyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.

    Biology: It is used in the study of enzyme inhibition, particularly for enzymes that interact with carbamate esters.

    Industry: It is used in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl methyl(octadecyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can be reversible or irreversible, depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl methyl(dodecyl)carbamate
  • 2-Hydroxyethyl methyl(hexadecyl)carbamate
  • 2-Hydroxyethyl methyl(tetradecyl)carbamate

Uniqueness

2-Hydroxyethyl methyl(octadecyl)carbamate is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant or emulsifying properties. Additionally, its specific molecular structure allows for selective interactions with certain enzymes, making it valuable in biochemical research.

Properties

CAS No.

61488-95-7

Molecular Formula

C22H45NO3

Molecular Weight

371.6 g/mol

IUPAC Name

2-hydroxyethyl N-methyl-N-octadecylcarbamate

InChI

InChI=1S/C22H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(2)22(25)26-21-20-24/h24H,3-21H2,1-2H3

InChI Key

CMLJXABYUAZPSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C(=O)OCCO

Origin of Product

United States

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